3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione
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Overview
Description
3-Phenyl-8-(thiophen-2-yl)spiro[44]nona-2,7-diene-1,6-dione is a complex organic compound characterized by its unique spiro structure, which includes a phenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione typically involves the reaction of spiro[4.4]nona-1,6-dione with thiophene-2-ylcerium reagents . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mechanism of Action
The mechanism by which 3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, depending on the context of its application. For example, in medicinal chemistry, it might interact with enzymes or receptors to modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
1,6-Bis(5,2′5′,2″-terthiophene-2-yl)spiro[4.4]nona-1,6-diene: This compound also features a spiro structure with thiophene rings.
Dimethyl 7-Aryl-8-(3-Arylquinoxalin-2-yl)-2-(R-Imino)-9-Oxo-1,6-Dioxaspiro[4.4]Nona-3,7-Diene-3,4-Dicarboxylates: Another spiro compound with different substituents.
Uniqueness
3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione is unique due to its specific combination of a phenyl group and a thiophene ring within a spiro structure. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
670249-79-3 |
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Molecular Formula |
C19H14O2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
7-phenyl-2-thiophen-2-ylspiro[4.4]nona-2,7-diene-4,9-dione |
InChI |
InChI=1S/C19H14O2S/c20-17-9-14(13-5-2-1-3-6-13)11-19(17)12-15(10-18(19)21)16-7-4-8-22-16/h1-10H,11-12H2 |
InChI Key |
OXQOOGQRUVGGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)C12CC(=CC2=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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